Benzo(a)pyren-9-ol, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyren-9-ol, 7-methyl-: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally related to benzo(a)pyrene, a well-known carcinogen found in substances like coal tar, tobacco smoke, and grilled meats . This compound is characterized by its complex structure, which includes multiple aromatic rings and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyren-9-ol, 7-methyl- typically involves the functionalization of benzo(a)pyrene. One common method is the methylation of benzo(a)pyren-9-ol using methylating agents under controlled conditions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzo(a)pyren-9-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various hydroxylated, nitrated, and sulfonated derivatives, which can have different properties and applications.
Scientific Research Applications
Chemistry: In chemistry, Benzo(a)pyren-9-ol, 7-methyl- is used as a model compound to study the behavior of PAHs and their derivatives. It helps in understanding the reactivity and stability of these complex molecules .
Biology and Medicine: This compound is studied for its potential biological effects, including its interactions with DNA and proteins. Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs .
Industry: In industry, Benzo(a)pyren-9-ol, 7-methyl- is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation. It is also used in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of Benzo(a)pyren-9-ol, 7-methyl- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially cancer . The compound interacts with molecular targets such as the aryl hydrocarbon receptor (AhR), which plays a role in mediating its toxic effects through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Benzo(a)pyrene: A parent compound with similar structure but without the hydroxyl and methyl groups.
Benzo(e)pyrene: Another PAH with a different arrangement of aromatic rings.
Dibenz(a,h)anthracene: A PAH with a similar number of rings but different connectivity.
Uniqueness: Benzo(a)pyren-9-ol, 7-methyl- is unique due to its specific functional groups, which influence its reactivity and interactions with biological molecules. The presence of the hydroxyl and methyl groups can alter its solubility, stability, and overall behavior compared to other PAHs .
Properties
CAS No. |
79418-87-4 |
---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
7-methylbenzo[a]pyren-9-ol |
InChI |
InChI=1S/C21H14O/c1-12-9-16(22)11-19-17-8-7-14-4-2-3-13-5-6-15(10-18(12)19)21(17)20(13)14/h2-11,22H,1H3 |
InChI Key |
QDSZMNKAXNBODX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.